1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-16-6-5-7-22(17(16)2)29-23(20-14-31-15-21(20)28-29)27-24(30)25(12-3-4-13-25)18-8-10-19(26)11-9-18/h5-11H,3-4,12-15H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCYCHIRATDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene-3,4-Dicarbonitrile
A common approach involves reacting thiophene-3,4-dicarbonitrile with hydrazine hydrate in ethanol under reflux conditions (78–82°C) for 6–8 hours. This yields 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-amine, which is subsequently functionalized at the N2 and C3 positions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78–82°C |
| Time | 6–8 hours |
| Yield | 65–72% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Using a Biotage Initiator+ reactor, cyclocondensation completes in 15–20 minutes at 120°C with comparable yields (68–70%). This method enhances scalability by minimizing thermal degradation.
Installation of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
SNAr Reaction
Reacting the intermediate with 4-chlorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol 3:1) at 90°C for 8 hours achieves 70–75% yield.
Suzuki-Miyaura Coupling
Using PdCl₂(dppf) as the catalyst and potassium phosphate as the base in tetrahydrofuran (THF) at 80°C improves regioselectivity, yielding 80–85%.
Amidation with Cyclopentanecarboxamide
The final step involves coupling the amine-functionalized intermediate with cyclopentanecarbonyl chloride.
Schotten-Baumann Conditions
In a biphasic system (dichloromethane/water), the amine (1 equiv) reacts with cyclopentanecarbonyl chloride (1.1 equiv) in the presence of sodium hydroxide (2 equiv) at 0–5°C. The amide precipitates and is filtered, yielding 85–90%.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature achieves 92% yield but requires chromatographic purification.
Reaction Optimization Strategies
Multivariate statistical methods, as outlined in Design and Optimization in Organic Synthesis, enable systematic refinement of synthetic parameters.
Factorial Design for Amidation
A two-level factorial design evaluating temperature (X₁), stoichiometry (X₂), and solvent polarity (X₃) identified optimal conditions:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 5 |
| Amine:Chloride | 1:1 | 1:1.2 | 1:1.1 |
| Solvent (Dielectric) | DCM (8.9) | THF (7.5) | DCM |
This model increased yield from 85% to 93% while reducing byproduct formation.
Purification and Characterization
Flash Chromatography
Crude products are purified using Biotage Isolera systems with silica gel cartridges (hexane/ethyl acetate gradients).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.15–7.08 (m, 3H, Ar-H), 4.62 (s, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microwave reactors and flow chemistry systems reduce batch times by 40% and improve reproducibility.
Solvent Recycling
Distillation recovery of DMF and dichloromethane achieves 90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- 1-(4-bromophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- 1-(4-fluorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,4-c]pyrazol core. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and development.
Biological Activity
1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
- Molecular Formula : C22H24ClN3OS
- Molecular Weight : 423.96 g/mol
Biological Activity Overview
Research indicates that compounds featuring thieno[3,4-c]pyrazole scaffolds exhibit a wide range of biological activities. These include:
- Anticancer Activity : Thieno[3,4-c]pyrazoles have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have demonstrated significant anticancer properties. For instance, a study on related pyrazole compounds indicated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through caspase activation assays. The activation of caspase-3 was particularly noted as a key mechanism in mediating cell death .
Anti-inflammatory Effects
Research has shown that thieno[3,4-c]pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are attributed to their ability to suppress NF-kB signaling pathways, which play a crucial role in inflammation .
Antimicrobial Properties
In vitro studies have indicated that certain thieno[3,4-c]pyrazoles exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A specific derivative of thieno[3,4-c]pyrazole was tested against MCF-7 cells. Results showed a significant increase in caspase-3 levels (543.50 ± 4 pg/mL) compared to untreated controls, indicating strong apoptotic activity .
- Anti-inflammatory Study : In an animal model of inflammation, administration of a thieno[3,4-c]pyrazole derivative resulted in a marked decrease in paw edema compared to control groups, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole precursors, coupling with chlorophenyl-substituted cyclopentanecarboxamide, and purification via chromatography. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Use of DMF or THF for improved solubility of intermediates .
- Purification : Employing flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
Basic characterization relies on:
- NMR : - and -NMR to confirm substituent connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 520.15) .
Q. How can preliminary biological activity screening be designed?
- In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR2) at 1–10 µM concentrations to identify target selectivity .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:
- Bond angles/lengths : Precise measurement of the thienopyrazole core (e.g., C–N bond: 1.34 Å ± 0.02) .
- Torsional strain : Identification of steric clashes between the dimethylphenyl and cyclopentane groups .
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine with R < 0.05 for high reliability .
Q. What computational methods predict electronic properties and target interactions?
- Multiwfn analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., negative ESP near the carboxamide oxygen) .
- Docking studies : AutoDock Vina for binding pose prediction with kinase ATP-binding pockets (∆G < -9 kcal/mol suggests strong affinity) .
Q. How should contradictory bioactivity data across analogues be addressed?
- Orthogonal assays : Compare enzyme inhibition (IC) vs. cellular activity (e.g., apoptosis assays) to distinguish direct target effects from off-target mechanisms .
- Structural analogs : Modify substituents (Table 1) and correlate changes with activity trends .
Table 1 : SAR of substituents on thienopyrazole core
| Substituent Position | Group | VEGFR2 IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| R (2,3-dimethylphenyl) | -CH | 12.3 ± 1.2 | 8.5 |
| R (4-Cl-phenyl) | -Cl | 45.7 ± 3.8 | 4.2 |
Q. What strategies improve metabolic stability in preclinical studies?
Q. How can electron density topology inform reaction mechanisms?
Quantum Topological Analysis (QTAIM) :
- Bond critical points (BCPs) between S and N in the thienopyrazole core indicate strong covalent character (ρ(r) > 0.3 e·Å) .
- Laplacian values (∇ρ(r)) < 0 confirm shared interactions in aromatic regions .
Methodological Challenges
Resolving low crystallinity in X-ray studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
